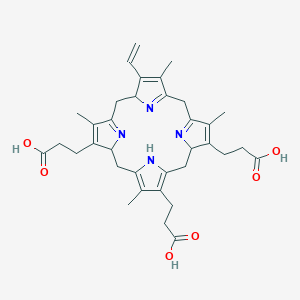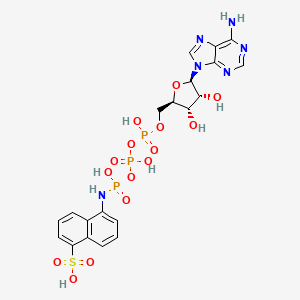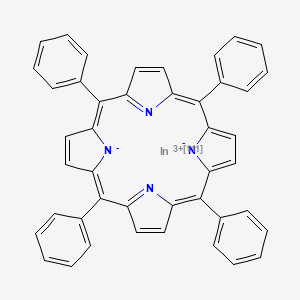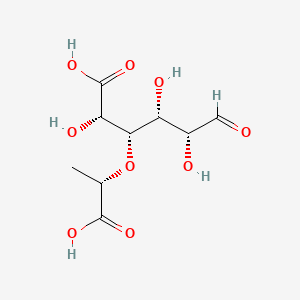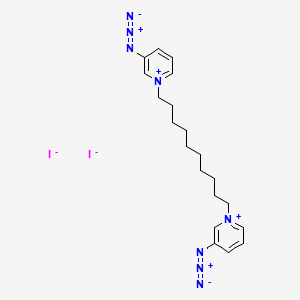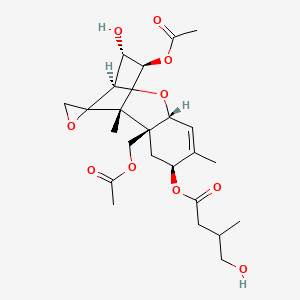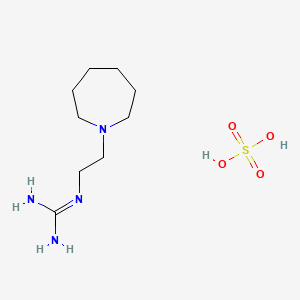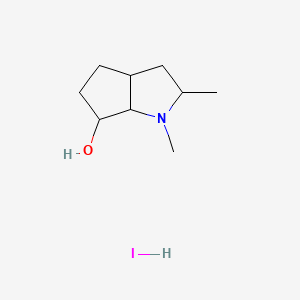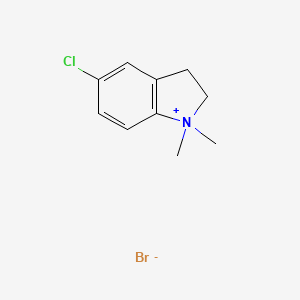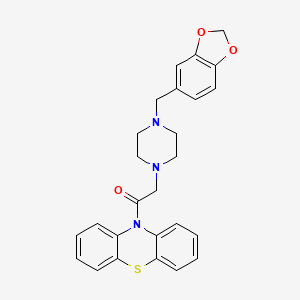
Fenoverine
Vue d'ensemble
Description
Fenoverine est un agent antispasmodique à base de phénothiazine principalement utilisé dans le traitement du syndrome du côlon irritable. Il agit en inhibant les canaux calciques, ce qui entraîne la relaxation des muscles lisses du tractus gastro-intestinal .
Applications De Recherche Scientifique
Fenoverine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on smooth muscle cells and calcium channel modulation.
Medicine: Primarily used in the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Industry: Employed in the development of new antispasmodic drugs and formulations
Mécanisme D'action
Fenoverine exerts its effects by modulating calcium gradients across the muscular cell membrane. It regulates the influx of extracellular calcium and/or the release of intracellular calcium stores, leading to the relaxation of smooth muscles in the gastrointestinal tract . This mechanism is similar to that of traditional calcium channel blockers, but this compound specifically targets gastrointestinal smooth muscles .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fenoverine plays a crucial role in biochemical reactions by inhibiting calcium channels. This inhibition prevents the rapid influx of calcium ions through voltage-dependent channels and the release of calcium from intracellular storage sites . This compound interacts with various enzymes and proteins, including those involved in calcium transport and signaling pathways. The nature of these interactions is primarily inhibitory, as this compound blocks the activity of calcium channels, thereby reducing muscle contractions in the gastrointestinal tract .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In smooth muscle cells of the gastrointestinal tract, this compound reduces muscle contractions by inhibiting calcium influx . This leads to a decrease in spasms and pain associated with irritable bowel syndrome. This compound also influences cell signaling pathways by modulating calcium-dependent processes, which can affect gene expression and cellular metabolism . Additionally, this compound has been reported to cause rhabdomyolysis, a condition characterized by the breakdown of muscle tissue .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of calcium channels, which prevents the rapid influx of calcium ions into cells . This inhibition occurs at significant sites in the calcium transport system, including voltage-dependent channels and intracellular storage sites . By blocking calcium entry, this compound reduces muscle contractions and alleviates spasms in the gastrointestinal tract. This compound does not act as an antianginal agent, as its effects are specific to the smooth muscles of the gastrointestinal system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been studied extensively. In vitro studies have shown that prolonged exposure to this compound can lead to a sustained reduction in muscle contractions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces muscle contractions and alleviates symptoms of irritable bowel syndrome . At higher doses, this compound can cause toxic effects, including rhabdomyolysis and other adverse reactions . Threshold effects have been observed, where the therapeutic benefits of this compound are achieved at specific dosage levels, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to calcium transport and signaling . It interacts with enzymes and cofactors involved in calcium metabolism, leading to changes in metabolic flux and metabolite levels . This compound’s inhibition of calcium channels affects the overall metabolic balance within cells, particularly in smooth muscle cells of the gastrointestinal tract .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific compartments, particularly in smooth muscle cells of the gastrointestinal tract . This targeted distribution enhances its therapeutic effects while minimizing systemic exposure .
Subcellular Localization
The subcellular localization of this compound is primarily within the smooth muscle cells of the gastrointestinal tract . It is directed to specific compartments through targeting signals and post-translational modifications . This compound’s activity and function are influenced by its localization, as it exerts its effects by inhibiting calcium channels within these cells . This targeted localization ensures that this compound effectively reduces muscle contractions and alleviates spasms in the gastrointestinal system .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Fenoverine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la phénothiazine avec des dérivés de la pipérazine. Les étapes clés incluent :
Formation du noyau de phénothiazine : Cela implique la cyclisation de la diphénylamine avec du soufre.
Attachement du cycle pipérazine : Le noyau de phénothiazine est mis en réaction avec des dérivés de la pipérazine en présence de catalyseurs et de solvants appropriés.
Modifications finales : Le composé résultant subit de nouvelles modifications pour introduire la partie benzo[d][1,3]dioxole
Méthodes de Production Industrielle
La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions
La fenoverine subit plusieurs types de réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent modifier le noyau de phénothiazine, affectant ses propriétés pharmacologiques.
Réactifs et Conditions Communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux Produits Formés
Oxydation : N-oxyde, dérivés hydroxylés, sulfoxydes.
Réduction : Dérivés de la phénothiazine réduits.
Substitution : Divers dérivés substitués de la phénothiazine et de la pipérazine.
Applications de la Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études sur les dérivés de la phénothiazine et leurs propriétés chimiques.
Biologie : Étudié pour ses effets sur les cellules musculaires lisses et la modulation des canaux calciques.
Médecine : Principalement utilisé dans le traitement du syndrome du côlon irritable et d'autres troubles gastro-intestinaux.
Industrie : Employé dans le développement de nouveaux médicaments et formulations antispasmodiques
Mécanisme d'Action
This compound exerce ses effets en modulant les gradients de calcium à travers la membrane cellulaire musculaire. Il régule l'afflux de calcium extracellulaire et/ou la libération des réserves de calcium intracellulaire, conduisant à la relaxation des muscles lisses du tractus gastro-intestinal . Ce mécanisme est similaire à celui des bloqueurs des canaux calciques traditionnels, mais la this compound cible spécifiquement les muscles lisses gastro-intestinaux .
Comparaison Avec Des Composés Similaires
Composés Similaires
Dicyclomine : Un autre agent antispasmodique utilisé pour les troubles gastro-intestinaux.
Hyoscine : Utilisé pour traiter le mal des transports et les spasmes gastro-intestinaux.
Mebeverine : Un relaxant musculaire utilisé pour soulager les symptômes du syndrome du côlon irritable
Unicité de la Fenoverine
This compound est unique en son ciblage spécifique des muscles lisses gastro-intestinaux sans affecter les vaisseaux coronaires, contrairement aux bloqueurs des canaux calciques traditionnels. Cette spécificité le rend particulièrement efficace dans le traitement des troubles gastro-intestinaux avec des effets secondaires cardiovasculaires minimes .
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAJTZKNDCEGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046296 | |
| Record name | Fenoverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37561-27-6 | |
| Record name | Fenoverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37561-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoverine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenoverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fenoverine?
A1: this compound acts as a smooth muscle synchronizer by modulating the intracellular influx of calcium ions (Ca2+). [, ] It primarily targets calcium channels in smooth muscle cells, inhibiting both fast and slow Ca2+ currents in a concentration-dependent manner. [, ] This interference with calcium flow leads to a reduction in smooth muscle contractions.
Q2: How does this compound affect the excitatory junction potential (EJP) in intestinal smooth muscle?
A2: Research indicates that this compound reduces the EJP in intestinal smooth muscle by stimulating parasympathetic efferent fibers without affecting the inhibitory junction potential (IJP). [] This effect persists even in the presence of atropine, suggesting a mechanism independent of muscarinic receptor antagonism. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. To obtain this information, please refer to chemical databases or the drug's monograph.
Q4: What is known about the stability of this compound in different conditions?
A5: One study assessed the stability of this compound capsules under various temperatures. [] Results showed that this compound did not exhibit significant decomposition at 4°C, 45°C, 55°C, and 65°C for three months. [] This suggests good stability under a range of storage conditions.
Q5: Have any specific formulation strategies been investigated to improve the delivery or stability of this compound?
A5: Yes, several studies explore different formulation strategies for this compound:
Q6: What in vitro models have been used to study the effects of this compound?
A6: Several in vitro models have been employed to investigate this compound's mechanism of action:
Q7: What is the evidence for the efficacy of this compound in treating gastrointestinal spasmodic conditions?
A7: Several clinical studies provide evidence for the efficacy of this compound in managing gastrointestinal spasmodic conditions:
Q8: Are there any reported safety concerns associated with this compound use?
A8: While generally well-tolerated, this compound has been associated with rare but potentially serious adverse effects:
Q9: What analytical methods have been employed to quantify this compound in various matrices?
A9: Several analytical techniques have been used to determine this compound concentrations:
Q10: Were the analytical methods used to quantify this compound validated?
A12: Yes, the HPLC and other analytical methods developed for this compound quantification have undergone validation procedures to ensure their accuracy, precision, specificity, and suitability for their intended purpose. [, , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



